molecular formula C38H50O6 B1218575 9H-4a,8-Methano-2H-cycloocta(b)pyran-9,11-dione, 10-(3,4-dihydroxybenzoyl)-3,4,5,6,7,8-hexahydro-2,2,7,7-tetramethyl-3,6,8-tris(3-methyl-2-butenyl)-, (3R,4aR,6R,8S)- CAS No. 52617-33-1

9H-4a,8-Methano-2H-cycloocta(b)pyran-9,11-dione, 10-(3,4-dihydroxybenzoyl)-3,4,5,6,7,8-hexahydro-2,2,7,7-tetramethyl-3,6,8-tris(3-methyl-2-butenyl)-, (3R,4aR,6R,8S)-

Cat. No. B1218575
CAS RN: 52617-33-1
M. Wt: 602.8 g/mol
InChI Key: KXTNVBQRLRYVCO-FENCOQSXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-4a,8-Methano-2H-cycloocta(b)pyran-9,11-dione, 10-(3,4-dihydroxybenzoyl)-3,4,5,6,7,8-hexahydro-2,2,7,7-tetramethyl-3,6,8-tris(3-methyl-2-butenyl)-, (3R,4aR,6R,8S)- is a natural product found in Garcinia multiflora and Garcinia subelliptica with data available.

Scientific Research Applications

Structural Features

The compound is characterized by its complex structure, featuring multiple rings and substituents. The study by Kaur, Vasudev, and Chattopadhyay (2012) delves into a compound with a similar structure, highlighting its crystallographic features and the significance of hydrogen bonding in its stability. This research provides insight into the molecular geometry and potential interactions of similar compounds, emphasizing the role of specific bonding patterns in defining the structural integrity of such complex molecules (Kaur et al., 2012).

Chemical Synthesis

The synthesis of compounds with related structures has been explored in various studies. Ghorbani‐Vaghei et al. (2014) presented a one-pot synthesis method for the creation of novel derivatives, demonstrating the potential for efficient production and the exploration of new variants of the compound. This approach could be instrumental in exploring the chemical space around the compound, potentially leading to new discoveries and applications (Ghorbani‐Vaghei et al., 2014). Additionally, the work of Ranu, Banerjee, and Roy (2008) showcases the use of an ionic liquid to promote the synthesis of related compounds, pointing to the versatility and efficiency of modern synthetic methodologies (Ranu et al., 2008).

properties

CAS RN

52617-33-1

Product Name

9H-4a,8-Methano-2H-cycloocta(b)pyran-9,11-dione, 10-(3,4-dihydroxybenzoyl)-3,4,5,6,7,8-hexahydro-2,2,7,7-tetramethyl-3,6,8-tris(3-methyl-2-butenyl)-, (3R,4aR,6R,8S)-

Molecular Formula

C38H50O6

Molecular Weight

602.8 g/mol

IUPAC Name

(9R,11R)-7-(3,4-dihydroxybenzoyl)-4,4,10,10-tetramethyl-3,9,11-tris(3-methylbut-2-enyl)-5-oxatricyclo[7.3.1.01,6]tridec-6-ene-8,13-dione

InChI

InChI=1S/C38H50O6/c1-22(2)11-14-26-20-37-21-27(15-12-23(3)4)36(9,10)44-33(37)30(31(41)25-13-16-28(39)29(40)19-25)32(42)38(34(37)43,35(26,7)8)18-17-24(5)6/h11-13,16-17,19,26-27,39-40H,14-15,18,20-21H2,1-10H3/t26-,27?,37?,38+/m1/s1

InChI Key

KXTNVBQRLRYVCO-FENCOQSXSA-N

Isomeric SMILES

CC(=CC[C@@H]1CC23CC(C(OC2=C(C(=O)[C@@](C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)O)O)(C)C)CC=C(C)C)C

SMILES

CC(=CCC1CC23CC(C(OC2=C(C(=O)C(C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)O)O)(C)C)CC=C(C)C)C

Canonical SMILES

CC(=CCC1CC23CC(C(OC2=C(C(=O)C(C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)O)O)(C)C)CC=C(C)C)C

synonyms

isoxanthochymol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9H-4a,8-Methano-2H-cycloocta(b)pyran-9,11-dione, 10-(3,4-dihydroxybenzoyl)-3,4,5,6,7,8-hexahydro-2,2,7,7-tetramethyl-3,6,8-tris(3-methyl-2-butenyl)-, (3R,4aR,6R,8S)-
Reactant of Route 2
9H-4a,8-Methano-2H-cycloocta(b)pyran-9,11-dione, 10-(3,4-dihydroxybenzoyl)-3,4,5,6,7,8-hexahydro-2,2,7,7-tetramethyl-3,6,8-tris(3-methyl-2-butenyl)-, (3R,4aR,6R,8S)-
Reactant of Route 3
9H-4a,8-Methano-2H-cycloocta(b)pyran-9,11-dione, 10-(3,4-dihydroxybenzoyl)-3,4,5,6,7,8-hexahydro-2,2,7,7-tetramethyl-3,6,8-tris(3-methyl-2-butenyl)-, (3R,4aR,6R,8S)-
Reactant of Route 4
9H-4a,8-Methano-2H-cycloocta(b)pyran-9,11-dione, 10-(3,4-dihydroxybenzoyl)-3,4,5,6,7,8-hexahydro-2,2,7,7-tetramethyl-3,6,8-tris(3-methyl-2-butenyl)-, (3R,4aR,6R,8S)-
Reactant of Route 5
9H-4a,8-Methano-2H-cycloocta(b)pyran-9,11-dione, 10-(3,4-dihydroxybenzoyl)-3,4,5,6,7,8-hexahydro-2,2,7,7-tetramethyl-3,6,8-tris(3-methyl-2-butenyl)-, (3R,4aR,6R,8S)-
Reactant of Route 6
9H-4a,8-Methano-2H-cycloocta(b)pyran-9,11-dione, 10-(3,4-dihydroxybenzoyl)-3,4,5,6,7,8-hexahydro-2,2,7,7-tetramethyl-3,6,8-tris(3-methyl-2-butenyl)-, (3R,4aR,6R,8S)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.